molecular formula C21H23NO2S B11514627 1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11514627
M. Wt: 353.5 g/mol
InChI Key: ZESUAQAWHBOJRE-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety fused with a tetrahydroisoquinoline structure, which is further substituted with diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the benzothiophene ring, followed by the introduction of the tetrahydroisoquinoline moiety through cyclization reactions. The diethoxy groups are then introduced via alkylation reactions using ethyl iodide or similar reagents under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the diethoxy groups, where nucleophiles like amines or thiols replace the ethoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced forms of the original compound.

    Substitution: Compounds with nucleophilic groups replacing the ethoxy groups.

Scientific Research Applications

1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

    1-(1-Benzothiophen-2-yl)cyclohexylpiperidine: A compound with a similar benzothiophene moiety but different substituents.

    (2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Another benzothiophene derivative with distinct pharmacological applications.

Uniqueness: 1-(1-Benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of benzothiophene and tetrahydroisoquinoline structures, along with the diethoxy substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H23NO2S/c1-3-23-17-11-14-9-10-22-21(16(14)13-18(17)24-4-2)20-12-15-7-5-6-8-19(15)25-20/h5-8,11-13,21-22H,3-4,9-10H2,1-2H3

InChI Key

ZESUAQAWHBOJRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=CC=CC=C4S3)OCC

Origin of Product

United States

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